
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C16H13ClF3N3O and a molecular weight of 355.7421296 . This compound is known for its unique structure, which includes a hydrazino group, a phenyl group, and a trifluoromethoxy group attached to a quinoline ring. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)phenylhydrazine with appropriate quinoline derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学的研究の応用
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
- 4-Hydrazino-2-phenylquinoline Hydrochloride
- 4-Hydrazino-7-trifluoromethoxyquinoline Hydrochloride
- 2-Phenyl-7-trifluoromethoxyquinoline Hydrochloride
Uniqueness
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride is unique due to the presence of both the hydrazino and trifluoromethoxy groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, which can improve its efficacy in various applications.
特性
分子式 |
C16H13ClF3N3O |
|---|---|
分子量 |
355.74 g/mol |
IUPAC名 |
[2-phenyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-11-6-7-12-14(8-11)21-13(9-15(12)22-20)10-4-2-1-3-5-10;/h1-9H,20H2,(H,21,22);1H |
InChIキー |
PABYBZHNXMTNCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


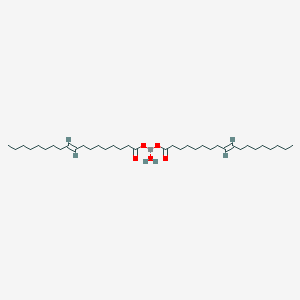
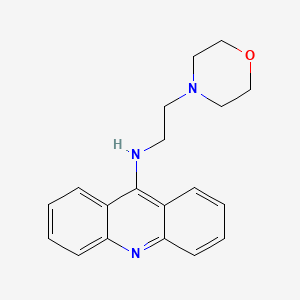
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)

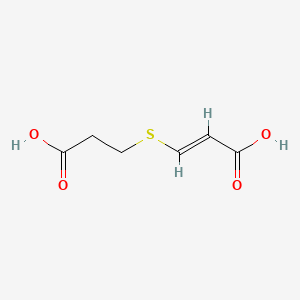
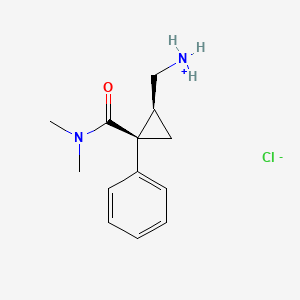
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)

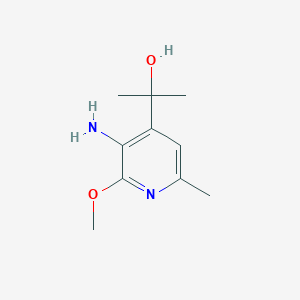
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)

![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)

